molecular formula C18H16Cl2IN3O2 B11696740 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

Cat. No.: B11696740
M. Wt: 504.1 g/mol
InChI Key: QOKFNMSTNXUWMR-LSHDLFTRSA-N
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Description

3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires precise temperature control to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE is unique due to its specific combination of functional groups and halogenated positions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H16Cl2IN3O2

Molecular Weight

504.1 g/mol

IUPAC Name

N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide

InChI

InChI=1S/C18H16Cl2IN3O2/c1-11-8-14(21)4-5-16(11)23-17(25)6-7-18(26)24-22-10-12-2-3-13(19)9-15(12)20/h2-5,8-10H,6-7H2,1H3,(H,23,25)(H,24,26)/b22-10+

InChI Key

QOKFNMSTNXUWMR-LSHDLFTRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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